

ABC99: A Comparative Guide to its Enzymatic Selectivity

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Compound of Interest

Compound Name: ABC99

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **ABC99**, a potent and selective irreversible inhibitor of the Wnt-deacylating enzyme NOTUM. The information presented herein is supported by experimental data to aid in the evaluation of **ABC99** as a research tool for studying Wnt signaling pathways.

Introduction to ABC99

ABC99 is an N-hydroxyhydantoin (NHH) carbamate that demonstrates low-nanomolar potency in inhibiting NOTUM, a key negative regulator of the Wnt signaling pathway.^{[1][2]} By removing a palmitoleate group from Wnt proteins, NOTUM prevents them from binding to their Frizzled receptors, thereby attenuating Wnt signaling. **ABC99** covalently modifies the catalytic serine of NOTUM, leading to its irreversible inhibition and the preservation of Wnt-mediated cellular signaling.^[1]

Selectivity Profiling of ABC99

The selectivity of **ABC99** has been rigorously assessed against a broad panel of serine hydrolases using a quantitative, mass spectrometry-based Activity-Based Protein Profiling (ABPP) platform. This methodology allows for the direct assessment of inhibitor engagement with active enzymes in a complex biological sample.

Quantitative Selectivity Data

The following table summarizes the selectivity of **ABC99** against its primary target, NOTUM, and other serine hydrolases. The data is derived from competitive ABPP experiments performed in the conditioned media of SW620 cells.[\[1\]](#)

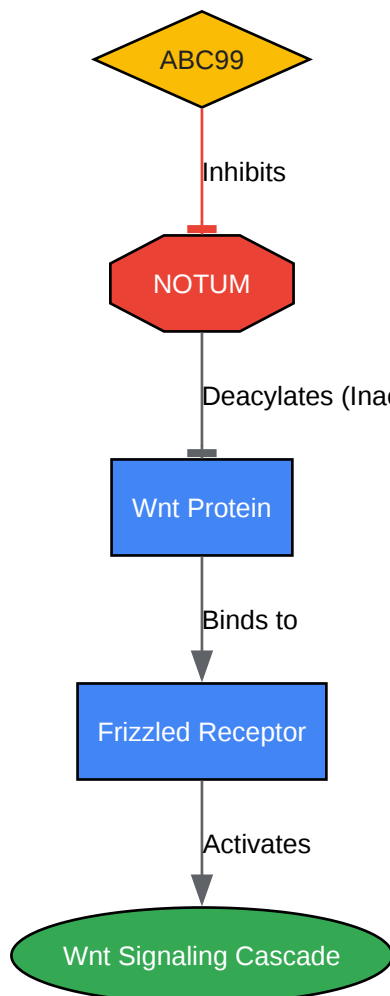
Target Enzyme	IC50 (nM)	% Inhibition (at 0.5 μ M ABC99)	Notes
NOTUM	13	>95%	Primary target; potent and irreversible inhibition.
ABHD6	>1000	~50%	Partial, concentration-dependent inhibition observed.
Other Serine Hydrolases (63 enzymes)	>10,000	Not Significantly Inhibited	Virtually no cross-reactivity observed.

Note: The 63 other serine hydrolases tested showed no significant inhibition at concentrations of **ABC99** that fully blocked NOTUM activity. For a complete list of the serine hydrolases profiled, please refer to the supplementary information of Suciú et al., 2018, ACS Med Chem Lett.[\[1\]](#)[\[3\]](#)

Signaling Pathway and Experimental Workflow

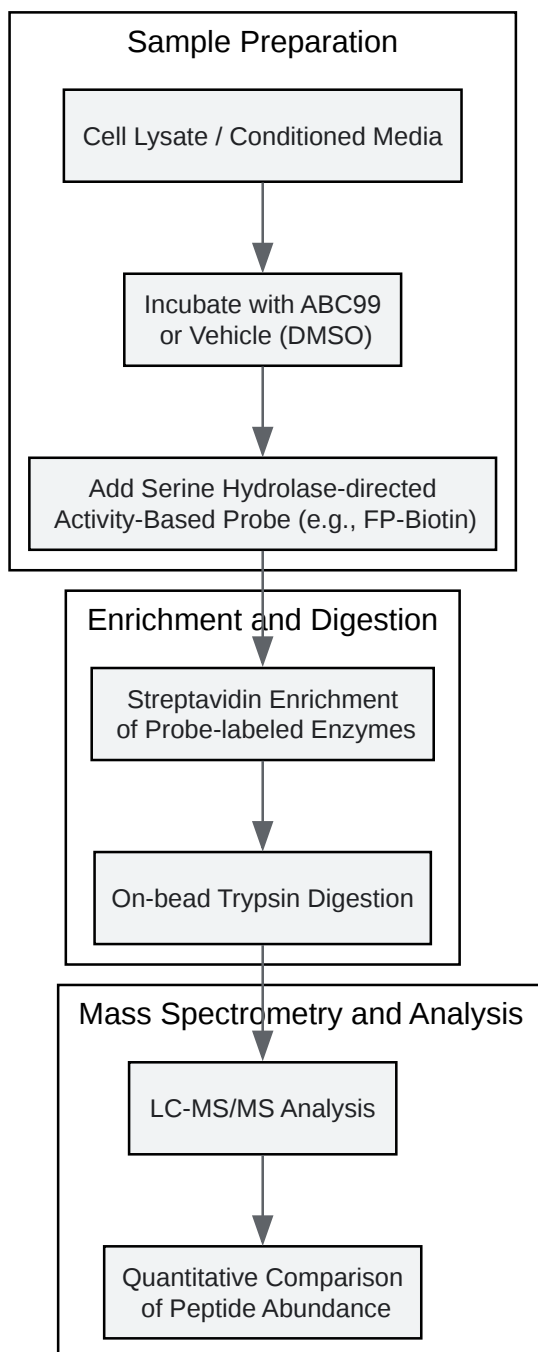
To visually represent the mechanism of action of **ABC99** and the experimental approach to determine its selectivity, the following diagrams are provided.

Wnt Signaling Pathway and ABC99 Inhibition

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Caption: **ABC99** inhibits NOTUM, preventing Wnt protein inactivation.

Quantitative ABPP Workflow for ABC99 Selectivity

[Click to download full resolution via product page](#)Caption: Workflow for assessing **ABC99** selectivity using ABPP.

Experimental Protocols

Quantitative Mass Spectrometry-Based Activity-Based Protein Profiling (ABPP)

This protocol outlines the key steps for determining the selectivity of an inhibitor across the serine hydrolase enzyme class in a complex proteome.

- **Proteome Preparation:** SW620 cell conditioned media is collected and cleared of cellular debris by centrifugation. The total protein concentration is determined and standardized across all samples.
- **Inhibitor Incubation:** The proteome is pre-incubated with varying concentrations of **ABC99** or a vehicle control (DMSO) for 1 hour at 37°C to allow for target engagement.
- **Probe Labeling:** A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate-biotin (FP-biotin) conjugate, is added to the proteomes and incubated for 1 hour at room temperature. The probe covalently labels the active site of serine hydrolases that have not been inhibited by **ABC99**.
- **Enrichment of Labeled Proteins:** Streptavidin-agarose beads are added to the samples to enrich for biotin-labeled proteins. The beads are washed extensively to remove non-specifically bound proteins.
- **On-bead Digestion:** The enriched proteins are digested into peptides using trypsin while still bound to the beads.
- **Isobaric Labeling (Optional but recommended for multiplexing):** Peptides from different samples (e.g., vehicle vs. different **ABC99** concentrations) can be labeled with isobaric tags for quantitative multiplexed analysis.
- **LC-MS/MS Analysis:** The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of peptides from each serine hydrolase.
- **Data Analysis:** The abundance of peptides from each identified serine hydrolase in the **ABC99**-treated samples is compared to the vehicle control. A reduction in peptide

abundance indicates inhibition of the corresponding enzyme by **ABC99**.

Super TOPflash Wnt Signaling Assay

This luciferase reporter assay is used to measure the activity of the canonical Wnt signaling pathway.

- **Cell Culture and Transfection:** HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the Super TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as a transfection control).
- **Preparation of Conditioned Media:** Conditioned media from Wnt3a-expressing L-cells (a source of active Wnt3a) and SW620 cells (a source of endogenous NOTUM) are prepared.
- **Inhibitor Treatment:** The SW620 conditioned media is treated with various concentrations of **ABC99** or a vehicle control for a specified period.
- **Wnt/NOTUM Incubation:** The inhibitor-treated SW620 conditioned media is then mixed with the Wnt3a conditioned media and incubated to allow NOTUM to deacylate Wnt3a.
- **Cell Stimulation:** The conditioned media mixture is then added to the transfected HEK293T cells and incubated for 16-24 hours.
- **Luciferase Assay:** The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
- **Data Analysis:** The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in the luciferase signal in the presence of **ABC99** indicates the preservation of Wnt signaling due to the inhibition of NOTUM.[1]

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References

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